molecular formula C18H15N3O3 B2836089 4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 886157-06-8

4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one

Numéro de catalogue: B2836089
Numéro CAS: 886157-06-8
Poids moléculaire: 321.336
Clé InChI: SHGZGMKNNHJOEQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Allylamino)-3-nitro-1-phenylquinolin-2(1H)-one is a nitro-substituted quinolinone derivative featuring an allylamino group at position 4, a nitro group at position 3, and a phenyl substituent at position 1.

Propriétés

IUPAC Name

3-nitro-1-phenyl-4-(prop-2-enylamino)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-2-12-19-16-14-10-6-7-11-15(14)20(13-8-4-3-5-9-13)18(22)17(16)21(23)24/h2-11,19H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGZGMKNNHJOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the nitration of 1-phenylquinolin-2(1H)-one to introduce the nitro group at the 3-position. This is followed by the allylation of the amino group at the 4-position using allyl bromide under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The allylamino group can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

    Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines, thiols, or halides

    Cyclization: Acidic or basic conditions, depending on the desired product

Major Products Formed

    Reduction: 4-(amino)-3-nitro-1-phenylquinolin-2(1H)-one

    Substitution: Various substituted derivatives depending on the nucleophile used

    Cyclization: Fused quinoline derivatives

Applications De Recherche Scientifique

Research has indicated that 4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one exhibits several promising biological activities:

Antimicrobial Properties

Numerous studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. It has shown significant activity, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies have indicated that it may induce cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation as a chemotherapeutic agent.

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving nitro and amino groups. Notably, methods include:

  • Nitration : Introducing the nitro group at the appropriate position on the quinoline ring.
  • Allylation : Utilizing allyl amines to form the allylamino substituent.

Case Studies and Research Findings

Several studies have documented the applications of 4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one:

Study ReferenceFocus AreaFindings
Antimicrobial ActivityShowed significant inhibition against multiple bacterial strains.
Anticancer PropertiesInduced apoptosis in cancer cell lines with IC50 values indicating potency.
Mechanistic StudiesSuggested interaction with NMDA receptors, potentially influencing neuroprotective pathways.

Mécanisme D'action

The mechanism of action of 4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The allylamino group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

a. 4-Hydroxy-3-nitro-1H-quinolin-2-one (CAS 15151-57-2)

  • Key Differences: Lacks the allylamino and phenyl groups but retains the nitro and hydroxyl moieties.
  • Properties : Exhibits a density of 1.61 g/cm³ and a boiling point of 309.1°C, indicative of moderate polarity and thermal stability .
  • Applications : Utilized as a research chemical, likely in studies involving nitro-group-mediated redox reactions or as a precursor for further functionalization .

b. 4-Chloro-3-nitro-1-phenylquinolin-2(1H)-one (CAS 110254-64-3)

  • Key Differences: Replaces the allylamino group with a chloro substituent.
  • Reactivity: The chloro group enables nucleophilic aromatic substitution (e.g., with amines or alkoxides), whereas the allylamino group in the target compound may participate in cycloaddition or polymerization reactions.

c. (±)4-Hydroxy-3-(1-hydroxy-2-(methylamino)ethyl)-1-phenylquinolin-2(1H)-one (III-a2)

  • Key Differences: Contains a hydroxyethyl-methylamino side chain instead of nitro and allylamino groups.
  • Bioactivity : Demonstrates in vitro anticancer activity (e.g., 80.12% yield, m.p. 133°C), suggesting that substituent polarity and hydrogen-bonding capacity (via -OH and -NH groups) enhance biological interactions .

Physical and Spectral Properties

Compound Name Key Substituents Melting Point (°C) IR/NMR Highlights Reference
4-(Allylamino)-3-nitro-1-phenyl- Allylamino, Nitro, Phenyl N/A Expected C=O (1640–1680 cm⁻¹), NO₂ (1520 cm⁻¹)
4-Hydroxy-3-nitro-1H-quinolin-2-one Hydroxy, Nitro N/A -OH (3213 cm⁻¹), NO₂ (1520 cm⁻¹)
(±)III-a2 Hydroxyethyl-methylamino, Phenyl 133 -OH (3446 cm⁻¹), -NH (3202 cm⁻¹)
4-Chloro-3-nitro-1-phenyl- Chloro, Nitro, Phenyl N/A C-Cl (750 cm⁻¹), NO₂ (1520 cm⁻¹)

Activité Biologique

4-(Allylamino)-3-nitro-1-phenylquinolin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant pharmacological studies.

Chemical Structure and Properties

The chemical structure of 4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one includes a quinoline nucleus substituted with an allylamino group and a nitro group at specific positions. This structural arrangement is crucial for its biological activity, influencing its interaction with biological targets.

Anticancer Properties

Numerous studies have investigated the anticancer potential of 4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one, revealing promising results:

  • Cell Line Studies : The compound has shown significant antiproliferative activity against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 0.32 µM against the COLO205 colon cancer cell line, indicating potent cytotoxic effects . Other studies have reported similar findings across different cell types, including breast (MCF-7) and prostate (DU-145) cancer cells, highlighting its broad-spectrum activity.
  • Mechanism of Action : The proposed mechanism involves the inhibition of tubulin polymerization, leading to disruption in microtubule dynamics. This action is critical for cell division and has been associated with the induction of apoptosis in cancer cells . Molecular docking studies further elucidate how the compound binds to the colchicine-binding site on tubulin, providing insights into its potential as an antimitotic agent.

Structure-Activity Relationship (SAR)

The biological activity of 4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one can be influenced by modifications to its structure. Research indicates that variations in substituents on the quinoline ring can enhance or diminish its anticancer efficacy. For example, compounds with electron-withdrawing groups tend to exhibit increased potency due to enhanced electron deficiency, which may facilitate interactions with biological targets .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that 4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one possesses favorable drug-like properties. It displays good absorption and bioavailability while showing no significant cardiotoxic effects or carcinogenicity. However, there are concerns regarding potential drug-drug interactions and mutagenicity as indicated by AMES tests .

Case Studies

Several case studies highlight the compound's effectiveness:

  • Study on MCF-7 Cells : In a comparative study against doxorubicin (a standard chemotherapeutic agent), 4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one exhibited superior antiproliferative effects with an IC50 value significantly lower than that of doxorubicin .
  • In Vivo Studies : Animal models have been employed to assess the in vivo efficacy of this compound. Results demonstrated substantial tumor reduction in xenograft models treated with 4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one compared to control groups, supporting its potential for clinical applications .

Data Summary Table

Cell Line IC50 (µM) Mechanism of Action References
COLO2050.32Tubulin polymerization inhibition
MCF-7VariesApoptosis induction
DU-145VariesMicrotubule disruption
NCI Screening10 nMAntiproliferative

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.